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Compound of Interest

Compound Name: EN884

Cat. No.: B15541312 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers working on the structure-activity relationship (SAR) of EN884 and its

analogs, which are covalent recruiters of the SKP1 adapter protein for targeted protein

degradation.

Frequently Asked Questions (FAQs)
Q1: What is EN884 and what is its mechanism of action?

A1: EN884 is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein.[1][2][3]

SKP1 is a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][4]

By covalently binding to SKP1, EN884 can be incorporated into Proteolysis Targeting Chimeras

(PROTACs) to recruit the SCF complex to a specific target protein (e.g., BRD4, Androgen

Receptor), leading to the ubiquitination and subsequent degradation of that target protein by

the proteasome.[1][3][5] Mass spectrometry analysis has identified Cysteine 160 (C160) on

SKP1 as the site of modification by EN884.[1][2]

Q2: What are the key structural features of EN884 important for its activity?

A2: The structure of EN884 includes a cysteine-reactive acrylamide "warhead" which is

essential for its covalent interaction with SKP1.[1] Structure-activity relationship studies have

shown that the pyridine ring in EN884 can be replaced by a benzene ring without

compromising its binding to SKP1.[1]
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Q3: How do modifications to the EN884 scaffold affect its binding to SKP1?

A3: SAR studies on the benzene ring analog of EN884 (AD-5-49) have shown that the position

of substituents is crucial. A methoxy group at the meta position (AD-5-47a) of the benzene ring

is well-tolerated and shows binding to the SKP1 complex.[1] In contrast, a methoxy group at

the para position (AD-5-47b) results in reduced binding.[1] This observation is supported by

studies with alkyne-functionalized probes, where the meta-substituted probe (SJH1-37-m)

showed significantly more favorable binding compared to the para-substituted probe (SJH1-37-

p).[1][2]

Q4: Is the binding of EN884 analogs to SKP1 dependent on other proteins?

A4: Yes, the binding of EN884 and its active analogs to SKP1 is context-dependent. These

molecules show weak or no binding to monomeric SKP1.[1][2] Their binding is significantly

enhanced when SKP1 is part of the larger SCF complex, specifically in complex with CUL1 and

a substrate receptor like FBXO7.[1][2] This suggests that the conformation of SKP1 within the

complex is critical for ligand binding.

Quantitative Data Summary
The following table summarizes the semi-quantitative binding data for EN884 and its analogs

based on gel-based Activity-Based Protein Profiling (ABPP). The data represents the inhibition

of IA-rhodamine labeling of SKP1 in the SKP1-FBXO7-CUL1-RBX1 complex. A lower

percentage of remaining labeling indicates stronger engagement by the analog.
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Compound ID Core Scaffold Substitution

SKP1
Engagement
(Remaining
Labeling %)

Reference

EN884 Pyridine - ~20% [1]

AD-5-49 Benzene -
Comparable to

EN884
[1]

AD-5-47a Benzene meta-methoxy Binding observed [1]

AD-5-47b Benzene para-methoxy
Less binding

than AD-5-47a
[1]

SJH1-37-m Benzene meta-alkyne
Significantly

favored binding
[1][2]

SJH1-37-p Benzene para-alkyne
Less favored

binding
[1][2]

Note: The SKP1 engagement data is based on visual inspection of gel-based ABPP results

from the cited literature and represents a semi-quantitative estimation.

Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for
SKP1 Engagement
This protocol is used to assess the binding of covalent ligands to SKP1 within the SCF complex

by measuring the competition with a fluorescent cysteine-reactive probe.

Materials:

Recombinant human SKP1-FBXO7-CUL1-RBX1 complex

EN884 analogs dissolved in DMSO

Iodoacetamide-rhodamine (IA-rhodamine) probe
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Phosphate-buffered saline (PBS)

4x Laemmli SDS sample loading buffer

4-20% Criterion TGX precast gels

In-gel fluorescence scanner

Procedure:

In a microcentrifuge tube, incubate 0.1 µg of the SKP1-containing SCF complex with the

EN884 analog (e.g., at a final concentration of 50 µM) or DMSO as a vehicle control. The

final volume should be adjusted with PBS.

Incubate the mixture at 23 °C for 1 hour.

Add IA-rhodamine to a final concentration of 0.1 µM.

Incubate for an additional 30 minutes at 23 °C.

Quench the reaction by adding 4x Laemmli SDS sample loading buffer.

Boil the samples at 95 °C for 5 minutes.

Separate the proteins by SDS-PAGE using a 4-20% precast gel.

Visualize the gel using an in-gel fluorescence scanner to detect rhodamine fluorescence.

(Optional) Stain the gel with a total protein stain (e.g., silver stain) to assess protein loading.

[2]
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Issue Possible Cause(s) Suggested Solution(s)

No inhibition of IA-rhodamine

labeling by the analog

1. The analog does not bind to

SKP1.2. The analog is

unstable under the assay

conditions.3. The

concentration of the analog is

too low.

1. Confirm the structure and

purity of the analog. Consider

redesigning the analog based

on known SAR.2. Check the

stability of the analog in PBS

buffer over the incubation

time.3. Perform a dose-

response experiment with a

range of analog

concentrations.

High background fluorescence

in the gel

1. Incomplete removal of

unbound IA-rhodamine.2. Non-

specific binding of the probe to

other proteins.

1. Ensure proper washing

steps if applicable, though

typically not required for in-gel

fluorescence.2. The SKP1

complex should be the most

prominent labeled band; some

background is expected.

Ensure the purity of the

recombinant SCF complex.

Inconsistent results between

replicates

1. Pipetting errors.2.

Inconsistent incubation times

or temperatures.

1. Use calibrated pipettes and

ensure accurate dispensing of

all reagents.2. Use a

temperature-controlled

incubator and a precise timer

for all incubation steps.

Weak or no binding of EN884

to monomeric SKP1
This is an expected result.

The binding of EN884 and its

active analogs is dependent on

the conformation of SKP1

within the SCF complex.[1][2]

Use the full SKP1-CUL1-F-box

complex for these assays.
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Caption: Experimental workflow for SAR studies of EN884 analogs.
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Caption: Signaling pathway for targeted protein degradation using an EN884-based PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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